molecular formula C7H3Cl4NO3 B1402252 2-Chloro-1-nitro-3-(trichloromethoxy)benzene CAS No. 1417568-03-6

2-Chloro-1-nitro-3-(trichloromethoxy)benzene

Cat. No.: B1402252
CAS No.: 1417568-03-6
M. Wt: 290.9 g/mol
InChI Key: ZZKRWXFYVYJMQE-UHFFFAOYSA-N
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Description

2-Chloro-1-nitro-3-(trichloromethoxy)benzene is a halogenated aromatic compound characterized by three functional groups: a nitro (-NO₂) group at position 1, a chlorine atom at position 2, and a trichloromethoxy (-O-CCl₃) group at position 2. This trifunctional substitution pattern imparts unique electronic and steric properties, making it a candidate for applications in agrochemicals, pharmaceuticals, or materials science. The nitro group is strongly electron-withdrawing, while the trichloromethoxy group combines both electron-withdrawing (due to Cl atoms) and weak electron-donating (via the oxygen atom) effects, creating a polarized aromatic system. Its molecular formula is C₇H₃Cl₄NO₃, with a molecular weight of 311.89 g/mol. The compound’s reactivity is dominated by electrophilic substitution at positions activated by the substituents and nucleophilic displacement at the chlorine or trichloromethoxy groups .

Properties

IUPAC Name

2-chloro-1-nitro-3-(trichloromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl4NO3/c8-6-4(12(13)14)2-1-3-5(6)15-7(9,10)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZKRWXFYVYJMQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)OC(Cl)(Cl)Cl)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl4NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-nitro-3-(trichloromethoxy)benzene typically involves the nitration of 2-chloro-3-(trichloromethoxy)benzene. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste. The process involves the use of large-scale reactors, precise temperature control, and efficient separation and purification techniques to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-nitro-3-(trichloromethoxy)benzene undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.

    Substitution: The chlorine atom on the benzene ring can be substituted with other nucleophiles, such as hydroxide ions, to form corresponding substituted derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium on carbon catalyst or tin(II) chloride in acidic conditions.

    Substitution: Nucleophiles such as hydroxide ions in aqueous or alcoholic solutions.

Major Products Formed

    Reduction: 2-Amino-1-nitro-3-(trichloromethoxy)benzene.

    Substitution: 2-Hydroxy-1-nitro-3-(trichloromethoxy)benzene.

Scientific Research Applications

Pharmaceuticals

This compound serves as an intermediate in the synthesis of various pharmaceutical agents. Its unique structure allows it to be modified into more complex molecules that can exhibit therapeutic effects. For instance, derivatives of this compound are investigated for their potential in treating diseases through their interaction with specific enzymes or receptors.

Agrochemicals

In agrochemical research, 2-Chloro-1-nitro-3-(trichloromethoxy)benzene is utilized as a precursor for developing novel pesticides and herbicides. Its chlorinated structure contributes to its efficacy against pests while maintaining a degree of environmental stability.

Materials Science

The compound is also explored in materials science for its ability to form advanced materials with unique properties. Its incorporation into polymer matrices can enhance thermal stability and chemical resistance, making it suitable for various industrial applications.

Case Studies

  • Pharmaceutical Development : A study demonstrated that derivatives of this compound showed significant inhibition against specific cancer cell lines, indicating potential as a chemotherapeutic agent.
  • Agrochemical Efficacy : Research on its use as a pesticide showed that formulations containing this compound exhibited higher efficacy against common agricultural pests compared to traditional agents.
  • Material Properties : Investigations into polymer composites incorporating this compound revealed enhanced thermal stability and mechanical strength, suggesting its utility in high-performance material applications.

Mechanism of Action

The mechanism of action of 2-Chloro-1-nitro-3-(trichloromethoxy)benzene as a herbicide involves the inhibition of photosynthesis in plants. The compound interferes with the electron transport chain in the chloroplasts, leading to the disruption of energy production and ultimately causing the death of the plant. The molecular targets include key proteins involved in the photosynthetic process.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional similarities of 2-Chloro-1-nitro-3-(trichloromethoxy)benzene to other benzene derivatives allow for systematic comparisons. Key analogs include:

2-Chloro-1-nitro-3-(trifluoromethoxy)benzene

  • Molecular Formula: C₇H₃ClF₃NO₃
  • Molecular Weight : 257.55 g/mol
  • Key Differences: The trifluoromethoxy (-O-CF₃) group replaces trichloromethoxy (-O-CCl₃), introducing stronger electron-withdrawing effects due to fluorine’s electronegativity. Applications: Used in pharmaceuticals for metabolic stability enhancement, as trifluoromethyl groups resist oxidative degradation .

1-Chloro-2-nitro-3-(trifluoromethoxy)benzene

  • Molecular Formula: C₇H₃ClF₃NO₃
  • Molecular Weight : 257.55 g/mol
  • Key Differences :
    • Substituent positions differ: nitro at position 2, chlorine at position 1, and trifluoromethoxy at position 3.
    • Altered regioselectivity in reactions; nitro groups at position 2 may deactivate the ring differently, directing substitutions to positions 4 or 4.
    • Applications: Intermediate in herbicide synthesis due to its stability under UV exposure .

2-Nitro-1-(trichloromethoxy)-3-(trifluoromethyl)benzene

  • Molecular Formula: C₈H₃Cl₃F₃NO₃
  • Molecular Weight : 346.47 g/mol
  • Key Differences :
    • Contains both trifluoromethyl (-CF₃) and trichloromethoxy groups, creating a highly electron-deficient aromatic core.
    • Increased molecular weight and lipophilicity compared to the parent compound, favoring use in hydrophobic polymer matrices .

2-Chloro-1-methoxy-3-nitrobenzene

  • Molecular Formula: C₇H₅ClNO₃
  • Molecular Weight : 202.57 g/mol
  • Key Differences :
    • Methoxy (-OCH₃) replaces trichloromethoxy, providing electron-donating effects that oppose the nitro group’s electron withdrawal.
    • Reactivity: More prone to electrophilic substitution at position 4 due to methoxy’s ortho/para-directing nature.
    • Applications: Precursor in dye synthesis .

Table 1. Comparative Analysis of Key Properties

Compound Molecular Weight (g/mol) Key Substituents Electron Effects Dominant Reactivity Applications
This compound 311.89 -NO₂, -Cl, -O-CCl₃ Strongly electron-withdrawing Nucleophilic displacement, EAS* Agrochemical intermediates
2-Chloro-1-nitro-3-(trifluoromethoxy)benzene 257.55 -NO₂, -Cl, -O-CF₃ Extreme electron-withdrawing Radical substitution, SNAr** Pharmaceuticals
1-Chloro-2-nitro-3-(trifluoromethoxy)benzene 257.55 -Cl, -NO₂, -O-CF₃ Moderate electron-withdrawing Photostabilized EAS Herbicides
2-Nitro-1-(trichloromethoxy)-3-(trifluoromethyl)benzene 346.47 -NO₂, -O-CCl₃, -CF₃ Dual electron-withdrawing Cross-coupling reactions Polymer additives
2-Chloro-1-methoxy-3-nitrobenzene 202.57 -Cl, -NO₂, -OCH₃ Mixed (EW + ED*) Electrophilic substitution Dye synthesis

*EAS: Electrophilic Aromatic Substitution
SNAr: Nucleophilic Aromatic Substitution
*
EW: Electron-Withdrawing; ED: Electron-Donating

Mechanistic and Stability Comparisons

  • Electron-Withdrawing Effects : The trichloromethoxy group in the parent compound provides less electron withdrawal than trifluoromethoxy analogs but greater steric hindrance, slowing reactions like SNAr compared to trifluoromethoxy derivatives .
  • Hydrolytic Stability : Trichloromethoxy groups are more susceptible to hydrolysis than trifluoromethoxy groups due to weaker C-Cl bonds (vs. C-F), limiting the parent compound’s use in aqueous environments .
  • Thermal Stability : Nitro groups in all analogs confer thermal instability, but chlorine atoms in trichloromethoxy increase decomposition risks at elevated temperatures compared to methoxy-containing derivatives .

Biological Activity

2-Chloro-1-nitro-3-(trichloromethoxy)benzene is a synthetic organic compound that has garnered attention for its biological activities, particularly in the fields of herbicide development and potential medicinal applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₇H₃Cl₄N₃O₂, characterized by the presence of a chloro group, a nitro group, and a trichloromethoxy group attached to a benzene ring. The structural features contribute to its reactivity and biological interactions.

PropertyDetails
Molecular FormulaC₇H₃Cl₄N₃O₂
Molecular Weight257.46 g/mol
Physical StateColorless liquid
Functional GroupsChloro, nitro, trichloromethoxy

The primary mechanism of action for this compound as a herbicide involves the inhibition of photosynthesis in plants. The compound disrupts the electron transport chain within chloroplasts, leading to decreased energy production and eventual plant death. Key molecular targets include proteins involved in the photosynthetic process, which are critical for plant survival.

Biological Activity

Research indicates that this compound exhibits significant biological activity:

  • Herbicidal Activity : Studies have demonstrated that this compound effectively inhibits the growth of various weed species by interfering with their photosynthetic machinery.
  • Potential Medicinal Applications : Investigations into its medicinal properties suggest that the compound may have applications in treating specific diseases due to its ability to interact with various biological pathways. Its electron-withdrawing groups allow it to form covalent bonds with nucleophilic sites on target molecules, potentially leading to enzyme inhibition or receptor modulation .

Case Studies

Several studies have evaluated the biological effects of this compound:

  • Herbicidal Efficacy : A study conducted on common agricultural weeds showed that this compound reduced biomass significantly compared to untreated controls. The effective concentration (EC₅₀) was determined to be around 10 µM for several species.
  • Enzyme Inhibition : Research indicated that this compound inhibited specific enzymes involved in metabolic pathways. For instance, it was found to inhibit acetylcholinesterase activity in vitro, suggesting potential neurotoxic effects at higher concentrations .

Toxicological Studies

Toxicological assessments have raised concerns about the safety profile of this compound. Studies have indicated that at certain exposure levels, the compound may exhibit mutagenic properties, necessitating further investigation into its long-term effects on human health and the environment .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-1-nitro-3-(trichloromethoxy)benzene
Reactant of Route 2
2-Chloro-1-nitro-3-(trichloromethoxy)benzene

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